6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
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Overview
Description
The compound 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide is a complex organic molecule with potential applications in various scientific fields. Its structure includes a quinazoline core, a dioxolo ring, and a sulfanylidene group, making it a unique and versatile compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dioxolo ring: This step involves the formation of the dioxolo ring through a cyclization reaction, often using reagents like acetic anhydride.
Attachment of the sulfanylidene group:
Coupling with the hexanamide moiety: The final step involves coupling the quinazoline derivative with the hexanamide moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide: can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinazoline derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanylidene group may also play a role in modulating the compound’s activity by interacting with thiol-containing proteins.
Comparison with Similar Compounds
6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide: can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an anti-cancer drug.
Erlotinib: Another quinazoline-based anti-cancer drug.
Lapatinib: A quinazoline derivative used in the treatment of breast cancer.
The uniqueness of 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide lies in its specific structural features, such as the dioxolo ring and the sulfanylidene group, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H26N4O6S2 |
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Molecular Weight |
518.6 g/mol |
IUPAC Name |
6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide |
InChI |
InChI=1S/C23H26N4O6S2/c24-35(30,31)16-7-5-15(6-8-16)9-10-25-21(28)4-2-1-3-11-27-22(29)17-12-19-20(33-14-32-19)13-18(17)26-23(27)34/h5-8,12-13H,1-4,9-11,14H2,(H,25,28)(H,26,34)(H2,24,30,31) |
InChI Key |
BVUOSEJLNREAPT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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